molecular formula C43H70O5 B1243830 [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate

Cat. No.: B1243830
M. Wt: 667 g/mol
InChI Key: SGRGWEJJBSSTNQ-ORLHYVSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate is a complex organic compound that belongs to the class of diglycerides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate typically involves esterification reactions. One common method involves the reaction of icosapentaenoic acid with glycerol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated diglycerides, and various substituted esters .

Scientific Research Applications

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. It also affects the fluidity and permeability of cell membranes, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which confer distinct chemical and biological properties. Its ability to modulate lipid metabolism and inflammatory responses sets it apart from other similar compounds .

Properties

Molecular Formula

C43H70O5

Molecular Weight

667 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,24,26,30,32,41,44H,3-5,7,9-10,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1

InChI Key

SGRGWEJJBSSTNQ-ORLHYVSVSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 3
Reactant of Route 3
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate

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